Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring and a brominated dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethoxyacetophenone followed by a condensation reaction with 1,3-benzodioxole-5-carbaldehyde. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzodioxole ring and brominated dimethoxyphenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-chloro-4,5-dimethoxyphenyl)-
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methoxyphenyl)-
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is unique due to the presence of both a brominated dimethoxyphenyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
90998-36-0 |
---|---|
Molecular Formula |
C17H15BrO5 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15BrO5/c1-20-15-7-11(12(18)8-16(15)21-2)5-13(19)10-3-4-14-17(6-10)23-9-22-14/h3-4,6-8H,5,9H2,1-2H3 |
InChI Key |
JMXIHWDJGRMAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)C2=CC3=C(C=C2)OCO3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.